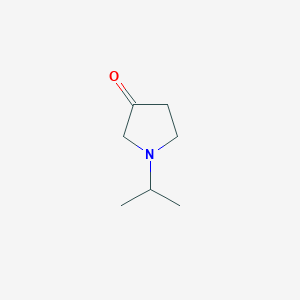

1-(Propan-2-yl)pyrrolidin-3-one

Description

1-(Propan-2-yl)pyrrolidin-3-one (CAS 58039-28-4) is a pyrrolidinone derivative with the molecular formula C₇H₁₃NO (molecular weight 127.18 g/mol). Its structure comprises a five-membered pyrrolidinone ring (a lactam) substituted at the nitrogen atom with an isopropyl group. The SMILES notation O=C1CN(C(C)C)CC1 reflects this arrangement .

Properties

IUPAC Name |

1-propan-2-ylpyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(2)8-4-3-7(9)5-8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTOGAWRASXJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614463 | |

| Record name | 1-(Propan-2-yl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58039-28-4 | |

| Record name | 1-(Propan-2-yl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)pyrrolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)pyrrolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and subsequently carboxylic acids.

Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents used.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrrolidinones .

Scientific Research Applications

1-(Propan-2-yl)pyrrolidin-3-one has several scientific research applications:

Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Differences and Implications

Steric Hindrance: Bulkier substituents (e.g., benzodioxole methyl) may reduce reactivity in further functionalization compared to the smaller isopropyl group .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogs, such as N-alkylation of pyrrolidin-3-one with isopropyl halides under basic conditions . Piperidine analogs (e.g., 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-one) require larger reaction volumes due to lower ring strain compared to pyrrolidinones .

Biological Relevance: Pyrrolidinone derivatives with oxime modifications (e.g., substituted pyrrolidin-3-one oximes in ) exhibit oxytocin antagonist activity, suggesting the core pyrrolidinone structure is a viable pharmacophore. The absence of an oxime group in 1-(Propan-2-yl)pyrrolidin-3-one may limit direct biological activity but retains utility as a synthetic precursor .

Biological Activity

1-(Propan-2-yl)pyrrolidin-3-one, also known as isovaleryl pyrrolidinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₇H₁₃NO

- Molecular Weight : 127.19 g/mol

- CAS Number : 5845-27-2

The compound features a pyrrolidine ring substituted with an isopropyl group and a carbonyl functional group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study indicated that derivatives of pyrrolidinone compounds showed promising inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the specific derivative tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit deoxyribonuclease I (DNase I). In vitro studies reported IC₅₀ values for certain derivatives of pyrrolidinone ranging from 132.62 to 192.13 µM, indicating moderate inhibitory activity . Molecular docking simulations suggested that the interaction with specific amino acid residues in DNase I plays a crucial role in the binding affinity of these compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to active sites on enzymes such as DNase I, inhibiting their function and altering metabolic pathways.

- Cell Membrane Disruption : Antimicrobial effects are likely mediated through disruption of bacterial cell membranes, leading to cell lysis.

- Signal Pathway Modulation : Some studies suggest that pyrrolidinone derivatives can modulate signaling pathways involved in inflammation and apoptosis, making them potential candidates for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A notable study explored the pharmacokinetics and bioavailability of a specific derivative of this compound. The findings indicated high gastrointestinal absorption and favorable blood-brain barrier permeability, suggesting potential for central nervous system applications .

Another research effort focused on the anti-inflammatory properties of this compound, demonstrating its ability to reduce pro-inflammatory cytokines in cellular models. This could have implications for treating conditions such as arthritis or other inflammatory disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.